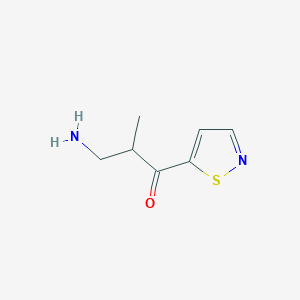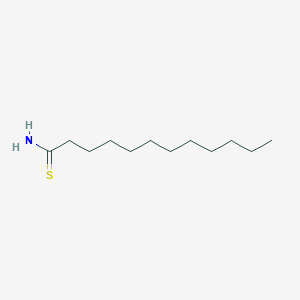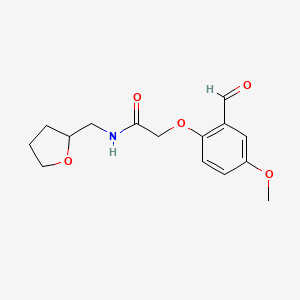
2-Cyclohexylpropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylpropane-1-sulfonamide is an organosulfur compound featuring a sulfonamide functional group attached to a cyclohexylpropane backbone. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides, including 2-Cyclohexylpropane-1-sulfonamide, typically involves the reaction of amines with sulfonyl chlorides. One efficient method involves the oxidative coupling of thiols and amines, which streamlines the synthetic route and reduces waste generation . Another method employs the reaction of sodium sulfinates with amines, mediated by ammonium iodide, to produce sulfonamides in good yields .
Industrial Production Methods: Industrial production of sulfonamides often utilizes scalable and environmentally friendly processes. The oxidative coupling method mentioned above is particularly advantageous for industrial applications due to its simplicity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonyl chlorides or other oxidized derivatives.
Reduction: Formation of corresponding amines or other reduced products.
Substitution: Reactions with nucleophiles to form substituted sulfonamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylpropane-1-sulfonamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclohexylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act as competitive inhibitors of enzymes involved in folic acid synthesis, such as dihydropteroate synthetase . This inhibition disrupts the production of folic acid, which is essential for DNA synthesis in bacteria, leading to their antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethazine: Used in veterinary medicine for its antibacterial activity.
Sulfadiazine: Employed in combination with other drugs to treat infections.
Comparison: 2-Cyclohexylpropane-1-sulfonamide is unique due to its cyclohexylpropane backbone, which may confer distinct chemical and biological properties compared to other sulfonamides. Its specific structure allows for unique interactions with molecular targets, potentially leading to different therapeutic applications .
Eigenschaften
Molekularformel |
C9H19NO2S |
|---|---|
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
2-cyclohexylpropane-1-sulfonamide |
InChI |
InChI=1S/C9H19NO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
GGNZEGFYNBRTHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS(=O)(=O)N)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


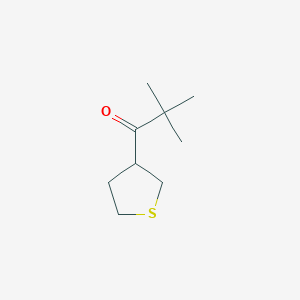
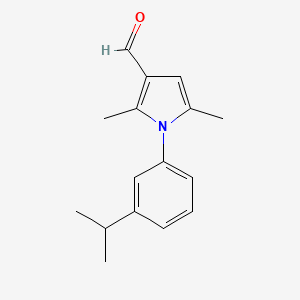
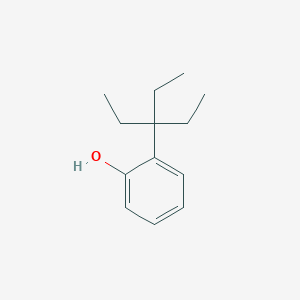
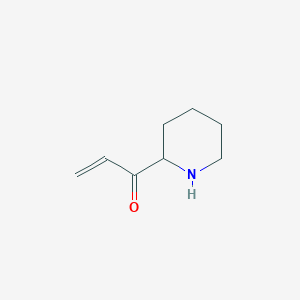
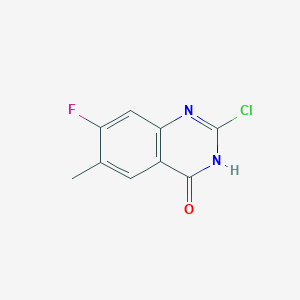
![(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)
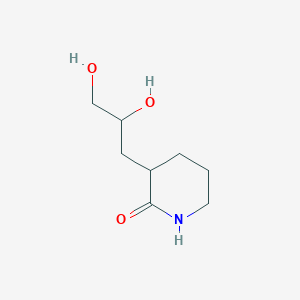

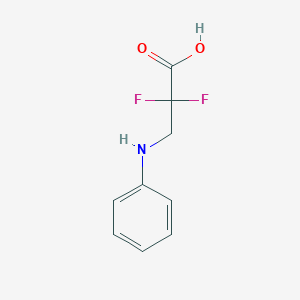
![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)
